Methyl 4-{[(2,4-dihydroxy-5,6,7,8-tetrahydroquinolin-3-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 4-(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-amido)benzoate is a complex organic compound that belongs to the class of quinolone derivatives. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-amido)benzoate typically involves the condensation of 4-hydroxy-2-quinolone with methyl 4-aminobenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-amido)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amido or ester groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include various quinolone and hydroquinoline derivatives, which can have different biological activities and applications .
Scientific Research Applications
Methyl 4-(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-amido)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinolone derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for treating bacterial infections and cancer.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds
Mechanism of Action
The mechanism of action of methyl 4-(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and growth, making the compound effective against bacterial infections .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolone: A precursor in the synthesis of methyl 4-(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-amido)benzoate, known for its antimicrobial properties.
Methyl 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Another quinolone derivative with similar biological activities
Uniqueness
Methyl 4-(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-amido)benzoate is unique due to its specific structural features, which confer distinct biological activities. Its combination of quinolone and benzoate moieties allows for a broader range of interactions with biological targets, making it a versatile compound in pharmaceutical research .
Properties
Molecular Formula |
C18H18N2O5 |
---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
methyl 4-[(4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C18H18N2O5/c1-25-18(24)10-6-8-11(9-7-10)19-16(22)14-15(21)12-4-2-3-5-13(12)20-17(14)23/h6-9H,2-5H2,1H3,(H,19,22)(H2,20,21,23) |
InChI Key |
SWRAHRKRUVDNCG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(CCCC3)NC2=O)O |
Origin of Product |
United States |
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